molecular formula C15H22BrO7P B2573501 Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate CAS No. 1445868-17-6

Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate

Cat. No.: B2573501
CAS No.: 1445868-17-6
M. Wt: 425.212
InChI Key: MAEOIHIRPHSMPS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, phosphorus, and methoxy groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by phosphorylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets. The presence of bromine and phosphorus atoms allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-iodobenzoate
  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 3-bromo-2-(bromomethyl)propionate

Uniqueness

Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate is unique due to its combination of bromine, phosphorus, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

methyl 3-bromo-2-(diethoxyphosphorylmethyl)-4,6-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrO7P/c1-6-22-24(18,23-7-2)9-10-13(15(17)21-5)11(19-3)8-12(20-4)14(10)16/h8H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEOIHIRPHSMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C(=CC(=C1Br)OC)OC)C(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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